(2,3-dimethyl-1H-indol-7-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethyl-1H-indol-7-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-7-yl)methanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole can then be further functionalized to introduce the methanamine group.
Another method involves the direct alkylation of an indole derivative with a suitable alkylating agent, such as a halomethylamine, under basic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce indolines. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
(2,3-Dimethyl-1H-indol-7-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: This compound features a methanamine group attached to the 3-position of the indole ring and is used in similar applications.
(2-Methyl-1H-indol-7-yl)methanamine: This compound has a methyl group at the 2-position and a methanamine group at the 7-position, similar to (2,3-dimethyl-1H-indol-7-yl)methanamine.
Uniqueness
This compound is unique due to the presence of two methyl groups at the 2- and 3-positions of the indole ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-7-8(2)13-11-9(6-12)4-3-5-10(7)11/h3-5,13H,6,12H2,1-2H3 |
InChI Key |
GTEBSQWXKMFZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.